molecular formula C14H17N3O4 B137198 4-Desamino-4-hydroxy trimethoprim CAS No. 92440-76-1

4-Desamino-4-hydroxy trimethoprim

Cat. No. B137198
CAS RN: 92440-76-1
M. Wt: 291.3 g/mol
InChI Key: ZKFZTBRMADDRMK-UHFFFAOYSA-N
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Description

4-Desamino-4-hydroxy trimethoprim is a derivative of the broad-spectrum antibacterial agent trimethoprim. Trimethoprim itself is a well-known antibiotic that inhibits bacterial dihydrofolate reductase, an enzyme critical for the synthesis of nucleic acids and proteins. Although the provided papers do not directly discuss 4-desamino-4-hydroxy trimethoprim, they provide insights into the synthesis, structure, and reactivity of trimethoprim, which can be extrapolated to its derivative.

Synthesis Analysis

The synthesis of trimethoprim and its analogues, including potential routes to derivatives such as 4-desamino-4-hydroxy trimethoprim, can be achieved through a novel route involving the reaction of phenolic Mannich bases with pyrimidines that contain activating groups. This method allows for alkylation at different positions, depending on the reaction conditions, which could be adapted to synthesize the hydroxylated derivative of trimethoprim .

Molecular Structure Analysis

The molecular structure of trimethoprim has been elucidated using neutron diffraction data. The crystallographic study revealed an extended hydrogen-bonded ribbon formed by the 2,4-diaminopyrimidine tautomer, which is essential for the drug's binding to its bacterial target. The study also indicated that there is considerable rotational freedom around the bonds linking the aryl groups, which could be relevant when considering modifications to the trimethoprim molecule, such as desamination and hydroxylation .

Chemical Reactions Analysis

Trimethoprim's reactivity, particularly in the context of chlorination, has been studied, showing that it reacts readily with free available chlorine across a range of pH values. The reaction kinetics suggest that modifications occur primarily via the trimethoxybenzyl moiety at acidic pH and the diaminopyrimidinyl moiety at neutral to alkaline pH. This information is crucial for understanding how structural changes, such as desamination and the introduction of a hydroxyl group, might affect the reactivity of the molecule .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 4-desamino-4-hydroxy trimethoprim, they do provide information on the parent compound, trimethoprim. The reactivity of trimethoprim with chlorine suggests that its physical and chemical properties can be significantly altered under different environmental conditions. The introduction of a hydroxyl group in place of an amino group would likely affect the compound's solubility, stability, and reactivity, which are important factors in the development of new antibacterial agents .

Relevant Case Studies

The papers discuss the synthesis and structural analysis of trimethoprim, as well as its reactivity with chlorine, which are relevant to understanding the behavior of its derivatives. Additionally, novel antibiotic compounds have been prepared through multicomponent reactions involving trimethoprim, which could be a strategy for creating new derivatives with improved antimicrobial properties. These analogs maintain the core structure of trimethoprim while introducing modifications that could potentially include desamination and hydroxylation, as would be the case for 4-desamino-4-hydroxy trimethoprim .

Scientific Research Applications

Antibiotic Resistance Impediment

4-Desmethyltrimethoprim (4’-DTMP) has been shown to inhibit both the regular and L28R variant of dihydrofolate reductase (DHFR), a target enzyme of trimethoprim. It plays a significant role in selecting against the emergence of trimethoprim-resistant bacteria, particularly those carrying the L28R mutation. This derivative thus has potential as a drug against antibiotic-resistant bacteria, slowing down the rate of acquiring antibiotic resistance in bacterial populations, and modulating evolutionary trajectories leading to resistance (Manna et al., 2021).

Environmental Transformation

In the context of environmental science, research on the transformation of trimethoprim during biological wastewater treatment has identified various transformation products, including 4-desmethyl-TMP. This derivative forms through biotransformation processes, highlighting the environmental pathways and fate of trimethoprim in wastewater treatment systems (Jewell et al., 2016).

Drug Design and Synthesis

4-Desamino-4-hydroxy trimethoprim, synthesized as a derivative of trimethoprim, has been explored in drug design for its antibacterial potential. Its structure-activity relationship has been studied to identify compounds with improved antibacterial activities, contributing to the development of novel antibacterial agents (Rashid et al., 2016).

Antibacterial Efficacy Enhancement

A conjugate of trimethoprim and thiomaltose, which releases 4'-OH-trimethoprim, has shown enhanced water solubility and antibacterial efficacy against urinary tract infections in vivo. This research demonstrates the potential of trimethoprim derivatives like 4-desamino-4-hydroxy trimethoprim in improving drug properties and therapeutic effectiveness (Wang et al., 2018).

Future Directions

The development of new mechanisms of resistance among pathogens, the occurrence and transmission of genes responsible for antibiotic insensitivity, as well as cancer diseases have been a serious clinical problem around the world for over 50 years . Therefore, intense searching of new leading structures and active substances, which may be used as new drugs, especially against strain resistant to all available therapeutics, is very important . Dihydrofolate reductase (DHFR) has attracted a lot of attention as a molecular target for bacterial resistance over several decades, resulting in a number of useful agents . This suggests that 4-Desamino-4-hydroxy trimethoprim and its analogs could be potential candidates for future research in this area.

properties

IUPAC Name

2-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(15)17-13(9)18/h5-7H,4H2,1-3H3,(H3,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFZTBRMADDRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239006
Record name 4-Desamino-4-hydroxy trimethoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Desamino-4-hydroxy trimethoprim

CAS RN

92440-76-1
Record name 2-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92440-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Desamino-4-hydroxy trimethoprim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092440761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Desamino-4-hydroxy trimethoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.087.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-DESAMINO-4-HYDROXY TRIMETHOPRIM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RR AL-SHEMARY, AJ ZAIER… - International Journal of …, 2021 - search.ebscohost.com
… destined and prepared from ligands by condensation of amino acids as L-histidine, L-arginine, L-phenylalanine, L-alanine and L-aspartic acid and 4-desamino-4hydroxy Trimethoprim. …
Number of citations: 0 search.ebscohost.com

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